N-tert-butyl-2-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-7-11(8-10)9-12(15)14-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMFRHJUTDTVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-(3-methylphenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 3-methylphenylacetic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, other substituted amides.
Scientific Research Applications
Medicinal Chemistry
N-tert-butyl-2-(3-methylphenyl)acetamide has shown potential in the treatment of diseases associated with herpes viruses. Its derivatives have been explored for their antiviral activity against human cytomegalovirus and herpes simplex viruses .
Organic Synthesis
The compound is widely used in organic synthesis due to its ability to act as an intermediate in various chemical reactions:
- Amide Synthesis : It serves as a key building block for synthesizing more complex amides through acylation reactions.
- Ritter Reaction : As mentioned earlier, it can be utilized in this reaction to produce diverse amide structures, showcasing its versatility in synthetic organic chemistry .
Case Study 1: Antiviral Activity
A study investigated the efficacy of this compound derivatives against herpes simplex virus type 1 (HSV-1). The results indicated that specific modifications to the compound enhanced its antiviral properties, suggesting a pathway for developing new antiviral agents .
Case Study 2: Synthesis Optimization
Research focused on optimizing the Ritter reaction conditions using this compound as a substrate. The study found that adjusting the catalyst concentration and solvent significantly improved yield and reaction times, demonstrating its applicability in industrial synthesis processes .
Data Table: Comparison of Synthesis Methods
| Method | Catalyst/Conditions | Yield (%) | Time (hrs) |
|---|---|---|---|
| Ritter Reaction | Bismuth triflate | 85 | 4 |
| Acylation | Triethylamine | 90 | 6 |
| Hydrolysis | NaOH in THF | 75 | 2 |
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares N-tert-butyl-2-(3-methylphenyl)acetamide with structurally related compounds:
Key Observations :
- Melting Points: Bulky aromatic groups (e.g., pyrenylmethyl in 5i) increase melting points due to enhanced π-π stacking and molecular rigidity . The tert-butyl group in the target compound may similarly improve thermal stability compared to non-bulky substituents.
- Chromatographic Behavior (Rf): Hydrophobic substituents like naphthyl (5h) increase Rf values, while polar groups (e.g., dimethylamino in 5d) reduce mobility . The 3-methylphenyl group in the target compound would likely exhibit intermediate hydrophobicity.
Pharmacological Potential
- The tert-butyl group could enhance binding affinity or resistance to enzymatic hydrolysis .
- Ligand Properties : Amides in and exhibit coordination abilities, implying applications in catalysis or metal-organic frameworks. The 3-methylphenyl group may modulate ligand steric effects .
Q & A
Q. How is the compound's metabolic stability assessed in preclinical studies?
- Methodological Answer : Liver microsomal assays (human/rat) quantify metabolic half-life (t) via LC-MS. Phase I metabolites (e.g., hydroxylation products) are identified using high-resolution MS (HRMS) and compared to in silico predictions (Meteor or ADMET Predictor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
